2,2-Dimethylpiperidine-3-carbonitrile hydrochloride
Overview
Description
2,2-Dimethylpiperidine-3-carbonitrile hydrochloride is a chemical compound with the molecular formula C8H15ClN2 . It has an average mass of 174.671 Da and a mono-isotopic mass of 174.092377 Da . This compound has been the subject of numerous scientific studies in recent years.
Molecular Structure Analysis
The molecular structure of this compound consists of 8 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms . The exact spatial arrangement of these atoms can be determined through techniques such as X-ray crystallography, but such information is not available in the search results.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the search results. The reactivity of this compound would depend on various factors such as the reaction conditions and the presence of other reactants.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, are not provided in the search results .Relevant Papers Unfortunately, the search results do not provide specific references to papers on this compound . For a comprehensive analysis, it would be necessary to conduct a thorough literature review in scientific databases.
Scientific Research Applications
Synthesis and Derivative Formation
Synthesis and Biological Activity of Derivatives 2,2-Dimethylpiperidine-3-carbonitrile hydrochloride has been a precursor in the synthesis of various heterocyclic compounds. For instance, derivatives of 2-substituted 3-cyano-4,6-dimethylpyridine were synthesized, leading to the formation of pyrazolo, isoxazolo, and pyridoquinazoline derivatives. Such compounds exhibit noteworthy biological activities, positioning them as subjects of interest in the field of medicinal chemistry (Yassin, 2009).
Creation of Novel Polyheterocyclic Compounds In another study, a derivative of this compound was utilized to create novel polyheterocyclic compounds. This work underscores the compound's versatility in synthesizing structurally complex and potentially bioactive molecules (Metwally, Abdallah, & Almabrook, 2017).
Structural and Vibrational Analysis
Theoretical Studies of Structural and Vibrational Properties The compound and its derivatives were also studied theoretically to understand their structural and vibrational properties. Density Functional Theory (DFT) calculations were employed to optimize the stable structures of these compounds and to analyze their interactions, providing insights into their potential applications in various fields, including pharmaceuticals and materials science (Márquez, Márquez, Cataldo, & Brandán, 2015).
Synthesis of Novel Derivatives
Facile Synthesis of Novel Derivatives The compound has served as a key component in the facile synthesis of novel derivatives, highlighting its significant role in the development of new chemical entities with potential applications in various domains, including material science and drug discovery (Elkholy & Morsy, 2006).
Corrosion Inhibition Studies
Use in Corrosion Inhibition A derivative of this compound was synthesized and applied as a corrosion inhibitor for mild steel in an acidic medium. This application underscores the compound's potential utility in industrial settings, particularly in protecting metals against corrosion (Quadri, Olasunkanmi, Akpan, Alfantazi, Obot, Verma, Al-Mohaimeed, Ebenso, & Quraishi, 2021).
Mechanism of Action
The mechanism of action of 2,2-Dimethylpiperidine-3-carbonitrile hydrochloride is not specified in the search results. The mechanism of action typically refers to how a compound interacts with biological systems, which would require further experimental studies to determine.
Properties
IUPAC Name |
2,2-dimethylpiperidine-3-carbonitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2.ClH/c1-8(2)7(6-9)4-3-5-10-8;/h7,10H,3-5H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPBFIXSSHPYCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCCN1)C#N)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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